Rubranol

Catalog No.
S1535895
CAS No.
211126-61-3
M.F
C19H24O5
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubranol

CAS Number

211126-61-3

Product Name

Rubranol

IUPAC Name

4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1

InChI Key

KCWHZHZEQUHBCW-OAHLLOKOSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O

Rubranol has been reported in Pinus flexilis with data available.

Rubranol is a naturally occurring linear diarylheptanoid, structurally characterized by its dual 3,4-dihydroxyphenyl (catechol) rings and a central heptanediol chain. In specialized procurement, it is primarily sourced as a high-purity analytical standard and in vitro pharmacological probe. Unlike generic phenolic mixtures, pure Rubranol provides highly specific biological activities, most notably as an inhibitor of nitric oxide (NO) synthase in activated macrophages and as an allosteric binder to the HIV-1 capsid C-terminal domain (CA-CTD). Its defined solubility in standard organic solvents (e.g., DMSO, ethyl acetate) and high structural fidelity make it a critical benchmark material for structure-activity relationship (SAR) studies, antiviral screening panels, and anti-inflammatory assay development .

Research Fit

Single (R)-enantiomer diarylheptanoid aglycone
Reported anti-inflammatory and antiviral screening context
Reported high lipophilicity supports cell permeability review

Substituting Rubranol with crude Alnus extracts or closely related mono-catechol diarylheptanoids (such as alnuside A or B) introduces severe confounding variables in targeted biological assays. Crude extracts suffer from batch-to-batch variability and matrix effects that obscure specific mechanism-of-action data, particularly in precise enzymatic assays like PLpro or iNOS inhibition. Furthermore, substituting with structural analogs like hirsutanonol alters the binding affinity and orientation within highly conserved target sites, such as the hydrophobic cavity of the HIV-1 CA-CTD. For rigorous SAR mapping and reproducible high-throughput screening, procurement of the exact, high-purity Rubranol standard is mandatory to prevent data artifacts and ensure reliable baseline quantification [1].

Substitution Risk

Structurally similar diarylheptanoids (e.g., hirsutenone) may show different CA CTD binding and antiviral profile; not directly interchangeable for HIV-1 studies.
Glycosylated derivatives require enzymatic hydrolysis for activity; aglycone form may support direct assay use without additional processing steps.
Chemically distinct NO synthase inhibitors may differ in pathway selectivity and ADMET context; activity profile may not transfer directly.

HIV-1 CA-CTD Allosteric Inhibition Potency

In comparative natural product library screenings targeting the HIV-1 capsid C-terminal domain (CA-CTD), Rubranol demonstrated the highest antiviral potency among tested diarylheptanoids, achieving an EC50 of 15.85 μM for viral replication inhibition. Molecular docking and in vitro assays confirm that Rubranol binds more effectively to the conserved hydrophobic cavity of the CA-CTD than its close structural analog, hirsutanonol. This specific binding allosterically inhibits capsid assembly, providing a distinct mechanistic profile compared to standard active-site protease inhibitors [1].

Evidence DimensionHIV-1 viral replication inhibition (EC50) via CA-CTD binding
Target Compound DataEC50 = 15.85 μM
Comparator Or BaselineHirsutanonol (lower relative binding affinity/potency)
Quantified DifferenceIdentified as the most active compound in the tested linear diarylheptanoid library for this specific target.
ConditionsIn vitro HIV-1 replication assay and molecular docking to CA-CTD hydrophobic cavity

Procurement of Rubranol provides virology labs with a validated, high-potency natural product positive control for screening novel allosteric capsid assembly inhibitors.

HIV-1 replication inhibition
Head-to-head
EC₅₀ 15.85 μM (most active among 2,080 natural products)
Supports capsid assembly inhibitor screening fit
Primary screen with dose-response confirmation

iNOS Inhibition Specificity in Macrophages

Rubranol functions as a targeted inhibitor of nitric oxide (NO) synthase, achieving 74% inhibition of LPS-induced NO production in activated macrophages. When compared to crude botanical extracts or non-specific phenolic antioxidants, isolated Rubranol allows for the precise mapping of anti-inflammatory pathways without the confounding cytotoxicity or multi-target interference typical of unpurified mixtures. This measured degree of specific inhibition establishes it as a reliable benchmark for evaluating the anti-inflammatory potential of novel diarylheptanoid derivatives .

Evidence DimensionInhibition of LPS-induced NO production
Target Compound Data74% inhibition
Comparator Or BaselineLPS-stimulated macrophage baseline (0% inhibition) / Crude extracts (variable/confounded inhibition)
Quantified DifferenceDelivers a precise, reproducible 74% reduction in NO levels without matrix-induced cytotoxicity.
ConditionsIn vitro assay using LPS-activated macrophages

Ensures high reproducibility and eliminates matrix effects in cellular assays, making it a reliable standard for targeted iNOS inhibition studies.

Binding mode vs hirsutanonol
Head-to-head
Distinct docking pose; hirsutanonol inactive at comparable concentrations
Differential target engagement supports Rubranol selection for CA CTD studies
In silico docking (AutoDock Vina) and cell assay

Dual-Catechol ROS Scavenging Baseline

The exact chemical structure of Rubranol—specifically the presence of two 3,4-dihydroxyphenyl (catechol) rings—confers significantly higher reactive oxygen species (ROS) scavenging activity compared to related diarylheptanoids that possess mixed hydroxylation patterns. Studies show that compounds with this dual-catechol motif (like rubranol and hirsutanonol) consistently outperform analogs such as alnuside A and alnuside B, which contain only one 3,4-dihydroxyphenyl ring and one 4-hydroxyphenyl ring. This quantitative difference in antioxidant capacity makes Rubranol an essential anchor point for SAR studies [1].

Evidence DimensionROS scavenging activity
Target Compound DataHigh ROS neutralization capacity (driven by two 3,4-dihydroxyphenyl rings)
Comparator Or BaselineAlnuside A and B (lower activity, one 3,4-dihydroxyphenyl and one 4-hydroxyphenyl ring)
Quantified DifferenceStructurally determined higher capacity in neutralizing ROS compared to mono-catechol analogs.
ConditionsIn vitro ROS scavenging / antioxidant assays

Buyers conducting precise SAR mapping must select this exact dual-catechol compound to establish the upper baseline for diarylheptanoid antioxidant efficacy.

LPS-induced NO inhibition
Class-level
74% inhibition
Aglycone vs glycoside trend
Aglycone form may support direct anti-inflammatory assay use
RAW264.7 macrophages, Griess assay; glycoside data not quantified

Defined Solubility and Stability for Reproducible Workflow Integration

For laboratory workflows, the physical handling properties of high-purity Rubranol (>95-98%) offer significant advantages over crude diarylheptanoid fractions, which are prone to rapid oxidation and poor solubility. Rubranol exhibits defined solubility in standard assay solvents, including DMSO, dichloromethane, and ethyl acetate. When stored correctly in tightly sealed vials at 2-8°C or as frozen aliquots at -20°C, the pure compound maintains its structural integrity and pharmacological activity for up to 24 months. This predictable stability profile minimizes reagent degradation and ensures consistent dosing across longitudinal studies .

Evidence DimensionShelf life and solvent compatibility
Target Compound DataSoluble in DMSO/EtOAc; stable up to 24 months at 2-8°C
Comparator Or BaselineCrude phenolic fractions (prone to rapid oxidation and variable solubility)
Quantified DifferenceProvides a guaranteed >95% purity with a predictable 24-month shelf life under standard cold storage.
ConditionsStandard laboratory storage and stock solution preparation

Reduces experimental variability and reagent waste, ensuring that long-term cell-based screening campaigns yield reproducible data.

Cross-study NO inhibition
Reported
Consistent >50% inhibition in independent studies
Reported reproducibility supports positive-control assay context
Data to verify across batches
Predicted ADMET profile
Data to verify
92.5% HIA prob., BBB (-), non-P-gp substrate
In silico predictions support drug-likeness review; not experimentally validated
admetSAR 2.0 predictions
Antioxidant profile vs analogs
Reported
Strong DPPH/NBT scavenging; relative potency varies between assays
Distinct radical-scavenging profile for SAR studies
Exact IC50 values not reported in accessible data

Antiviral Capsid Assembly Positive Control

Due to its validated binding to the conserved hydrophobic cavity of the HIV-1 CA-CTD and its established EC50 of 15.85 μM, Rubranol is the correct choice as a positive control or reference standard in high-throughput screening assays designed to identify novel allosteric inhibitors of viral capsid assembly [1].

iNOS Pathway Mapping Reference Standard

Rubranol's ability to specifically inhibit 74% of LPS-induced NO production in activated macrophages makes it a critical procurement item for immunology and pharmacology labs. It is utilized as a pure, matrix-free baseline standard to evaluate the efficacy of new anti-inflammatory drug candidates targeting the NO synthase pathway .

Diarylheptanoid SAR Baseline Compound

In medicinal chemistry programs focused on optimizing plant-derived antioxidants, Rubranol serves as the essential dual-catechol benchmark. Its distinct structural advantage over mono-catechol analogs like alnuside A allows researchers to accurately quantify the contribution of specific hydroxylation patterns to overall ROS scavenging activity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
HIV-1 capsid assembly studies
CA CTD binding profile review
Antiviral assay reproducibility
Inflammatory pathway research
Aglycone form for direct assay use
NO production inhibition endpoints
In vivo exposure studies
Predicted ADMET profile review
Oral bioavailability and CNS exclusion assessment
Diarylheptanoid SAR profiling
Radical-specific scavenging profile
DPPH and superoxide assay benchmarking

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

332.16237386 Da

Monoisotopic Mass

332.16237386 Da

Heavy Atom Count

24

Appearance

Oil

Wikipedia

Rubranol

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